molecular formula C18H19N7 B3012489 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine CAS No. 2380144-28-3

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine

Cat. No. B3012489
CAS RN: 2380144-28-3
M. Wt: 333.399
InChI Key: BSLVLZUGOYYHJL-UHFFFAOYSA-N
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Description

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine is a chemical compound that has been extensively studied for its potential application in scientific research. It is a pyridazine-based compound that has shown promise in various biological assays, including those related to cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and immune response. The compound has been found to inhibit the activity of various kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to modulate the immune response. In addition, the compound has been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine has several advantages and limitations for lab experiments. The compound has been found to be highly effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to modulate the immune response. However, the compound has certain limitations, including its complex synthesis method and its potential toxicity. Further studies are needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for the study of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine. One potential direction is the further study of the compound's mechanism of action. Understanding the precise mechanisms by which the compound inhibits cell growth and modulates the immune response could lead to the development of more effective treatments for cancer and inflammatory diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders, including Alzheimer's disease. Further studies are needed to fully understand the potential of this compound in the treatment of these disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its broader use in scientific research.

Synthesis Methods

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine is a multi-step process that involves the reaction of various chemicals. The synthesis method is complex and requires specialized knowledge and equipment. The compound can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling, and Sonogashira coupling.

Scientific Research Applications

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine has been extensively studied for its potential application in scientific research. The compound has shown promise in various biological assays, including those related to cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, the compound has been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease.

properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-11-20-18(21-12-14)25-9-7-24(8-10-25)17-5-4-16(22-23-17)15-3-2-6-19-13-15/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVLZUGOYYHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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